(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a piperidinyl group substituted with a pyridin-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Morpholinosulfonyl Intermediate: This involves the reaction of morpholine with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Phenyl Ring: The morpholinosulfonyl intermediate is then reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to form the (4-(morpholinosulfonyl)phenyl) intermediate.
Formation of the Piperidinyl Intermediate: Separately, piperidine is reacted with pyridin-4-ol to form the (4-(pyridin-4-yloxy)piperidin-1-yl) intermediate.
Final Coupling: The two intermediates are then coupled under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the piperidinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: Unique due to the combination of morpholinosulfonyl and pyridin-4-yloxy groups.
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridin-3-yloxy group instead of pyridin-4-yloxy.
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridin-2-yloxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(23-11-7-19(8-12-23)29-18-5-9-22-10-6-18)17-1-3-20(4-2-17)30(26,27)24-13-15-28-16-14-24/h1-6,9-10,19H,7-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKALYTDWWRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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